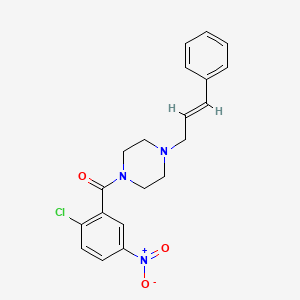![molecular formula C16H14FN3O2S2 B4726163 4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4726163.png)
4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole
Vue d'ensemble
Description
4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole, also known as FST-100, is a chemical compound that has been studied extensively for its potential therapeutic applications. FST-100 belongs to the class of benzothiadiazole derivatives, which have been shown to have various biological activities, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of 4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound may also modulate the activity of other signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models of IBD and RA, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, this compound has been shown to inhibit the proliferation and induce the apoptosis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, and its purity can be determined by various analytical techniques. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Therefore, appropriate solvents and formulations should be used to optimize the efficacy and safety of this compound in lab experiments.
Orientations Futures
There are several future directions for the research on 4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole. First, more studies are needed to elucidate the exact mechanism of action of this compound, especially its interactions with other signaling pathways involved in inflammation and cancer. Second, more studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials of various diseases, including IBD, RA, and cancer. Third, more studies are needed to optimize the formulation and delivery of this compound to enhance its bioavailability and pharmacokinetics. Fourth, more studies are needed to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been studied extensively for its potential therapeutic applications in various diseases, including IBD, RA, and cancer. The synthesis method of this compound is relatively simple and yields a high purity product. The exact mechanism of action of this compound is not fully understood, but it may act by inhibiting the activity of NF-κB and modulating other signaling pathways involved in inflammation and cancer. This compound has various biochemical and physiological effects, including reducing inflammation and inducing apoptosis of cancer cells. This compound has advantages and limitations for lab experiments, and there are several future directions for the research on this compound, including elucidating its mechanism of action, evaluating its efficacy and safety in animal models and clinical trials, optimizing its formulation and delivery, and exploring its potential as a lead compound for the development of new drugs.
Applications De Recherche Scientifique
4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole has been studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and cancer. In animal models of IBD and RA, this compound has been shown to reduce inflammation and improve disease symptoms. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
4-[2-(4-fluorophenyl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S2/c17-12-8-6-11(7-9-12)14-4-2-10-20(14)24(21,22)15-5-1-3-13-16(15)19-23-18-13/h1,3,5-9,14H,2,4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNYPCICWKQLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-ethylphenyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4726093.png)

![N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B4726102.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4726110.png)
![2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4726118.png)

![5-{5-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B4726138.png)

![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4726166.png)
![4-(3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate](/img/structure/B4726172.png)
![N-{2-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4726175.png)

![4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4726186.png)